Benzyl 2-aminoacetate
CAS No.: 1738-68-7
Cat. No.: VC21539724
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1738-68-7 |
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Molecular Formula | C9H11NO2 |
Molecular Weight | 165.19 g/mol |
IUPAC Name | benzyl 2-aminoacetate |
Standard InChI | InChI=1S/C9H11NO2/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5H,6-7,10H2 |
Standard InChI Key | JXYACYYPACQCDM-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC(=O)CN |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)CN |
Chemical Properties and Structure
Benzyl 2-aminoacetate, also known as benzyl glycinate or glycine benzyl ester, is characterized by its unique structural features combining a benzyl group with the amino acid glycine through an ester linkage.
Basic Chemical Information
Structural Characteristics
Benzyl 2-aminoacetate features a benzyl group attached to the amino acid glycine through an ester bond. The compound retains the free primary amine group of glycine while the carboxylic acid is protected as a benzyl ester. This structure gives the molecule distinctive chemical properties, making it valuable in various chemical synthesis applications.
The compound contains several key functional groups:
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A primary amine (-NH₂)
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An ester linkage (-COO-)
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A benzyl group (Ph-CH₂-)
These functional groups allow for diverse chemical reactions, particularly at the amine position, which can participate in numerous transformations including acylation, alkylation, and peptide bond formation .
Synthesis Methods
Several methods have been developed for the synthesis of benzyl 2-aminoacetate, each with specific advantages depending on the intended application and scale of production.
Esterification of Glycine
The most common synthesis route involves the direct esterification of glycine with benzyl alcohol under acidic conditions. This reaction typically requires:
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Glycine as the starting material
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Benzyl alcohol as the esterification agent
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A strong acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid)
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Removal of water to drive the equilibrium toward product formation
The reaction proceeds through nucleophilic attack of the benzyl alcohol on the protonated carboxylic acid of glycine, followed by dehydration to form the ester bond .
Hydrochloride Salt Formation
Benzyl 2-aminoacetate is often isolated and stabilized as its hydrochloride salt (CAS: 2462-31-9). The salt formation enhances stability and solubility in polar solvents, making it more suitable for storage and use in various applications .
Protection-Deprotection Strategy
Another synthesis approach employs a protection-deprotection strategy:
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Protection of the amino group of glycine (commonly using Boc or Fmoc protecting groups)
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Esterification of the protected glycine with benzyl bromide in the presence of a base
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Deprotection of the amino group under appropriate conditions (acidic for Boc, basic for Fmoc)
This method offers higher selectivity and cleaner products, especially for large-scale synthesis .
Applications in Chemical Research
Benzyl 2-aminoacetate serves as a versatile building block in various chemical research fields due to its reactive functional groups and structural features.
Peptide Synthesis
One of the most significant applications of benzyl 2-aminoacetate is in peptide synthesis:
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It serves as a C-terminal protected building block for peptide elongation
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The free amino group can form peptide bonds with carboxylic acids of other amino acids
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The benzyl ester can be selectively cleaved under mild conditions (typically hydrogenolysis)
As demonstrated in research on enzymatic peptide synthesis, the benzyl ester group enhances peptide formation compared to other ester groups such as methyl or ethyl esters . This advantage is attributed to:
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Improved leaving group properties
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Enhanced enzyme recognition
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Favorable steric and electronic effects during catalysis
Pharmaceutical Intermediate
Benzyl 2-aminoacetate serves as a key intermediate in the synthesis of various pharmaceutically active compounds, including:
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Peptide-based drugs
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Enzyme inhibitors
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Peptidomimetics
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Bioactive natural product derivatives
Its versatility stems from the ability to selectively modify the amino group while preserving the ester functionality, allowing for sequential transformations in complex molecule synthesis .
Biological Activity and Significance
The biological significance of benzyl 2-aminoacetate stems from both its inherent properties and its role as a precursor to bioactive compounds.
Enzymatic Reactions
Benzyl 2-aminoacetate participates in various enzymatic reactions, primarily due to its structural similarity to natural amino acids. Key enzymatic interactions include:
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Substrate for aminoacyl-tRNA synthetases
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Recognition by peptidases and proteases
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Involvement in amino acid metabolism pathways
Research has shown that enzymes like papain can recognize and utilize benzyl ester derivatives of amino acids in chemoenzymatic polymerization reactions .
Metabolic Pathways
As a derivative of glycine, benzyl 2-aminoacetate potentially interfaces with glycine metabolism pathways. The compound may influence:
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One-carbon metabolism
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Glutathione synthesis
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Porphyrin biosynthesis
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Creatine production
Comparative Analysis with Related Compounds
Benzyl 2-aminoacetate shares structural similarities with several other compounds, each with unique properties and applications.
Comparison with Other Glycine Esters
Comparison with Dipeptide Derivatives
Benzyl 2-[(2-aminoacetyl)amino]acetate (benzyl glycylglycinate) represents a dipeptide extension of benzyl 2-aminoacetate. This compound incorporates an additional glycine residue, creating a dipeptide with the C-terminus protected as a benzyl ester . The additional peptide bond provides:
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Enhanced water solubility
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Additional hydrogen bonding capabilities
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Increased structural complexity for specific applications
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Different reactivity profiles in enzymatic systems
Analytical Methods and Characterization
Several analytical techniques are employed for the characterization and quality assessment of benzyl 2-aminoacetate.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information:
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¹H NMR typically shows characteristic signals for:
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Aromatic protons (7.3-7.4 ppm)
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Benzyl methylene protons (5.1-5.2 ppm)
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Glycine methylene protons (3.4-3.5 ppm)
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Amine protons (variable, concentration-dependent)
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¹³C NMR displays signals for:
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Carbonyl carbon (170-172 ppm)
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Aromatic carbons (128-135 ppm)
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Benzyl methylene carbon (66-67 ppm)
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Glycine methylene carbon (41-42 ppm)
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Infrared (IR) spectroscopy reveals characteristic functional group absorptions:
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N-H stretching (3300-3500 cm⁻¹)
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C=O stretching (1730-1750 cm⁻¹)
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C-O stretching (1200-1250 cm⁻¹)
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Aromatic C=C stretching (1600-1450 cm⁻¹)
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) serves as a primary method for purity assessment and quantification. Typical HPLC conditions include:
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Reverse-phase C18 column
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Mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid
Current Research and Future Perspectives
Recent research involving benzyl 2-aminoacetate focuses on expanding its applications in various scientific domains.
Emerging Applications
Recent studies have explored:
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The use of benzyl 2-aminoacetate in bioorthogonal chemistry for protein modification
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Development of biodegradable polymers incorporating glycine benzyl ester units
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Application in targeted drug delivery systems
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Utilization as a key building block in combinatorial chemistry
Research Challenges
Current research challenges include:
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Improving the efficiency and selectivity of synthesis methods
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Developing more environmentally friendly production processes
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Enhancing stability for long-term storage
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Expanding the scope of reactions involving the compound
Future Research Directions
Potential future research directions include:
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Investigation of catalytic methods for selective transformations
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Exploration of biological activities of novel derivatives
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Development of sustainable synthetic routes
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Application in emerging fields such as materials science and nanotechnology
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